6-(2-Methylpropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed1. The synthesis process can be influenced by factors such as temperature, pressure, and the presence of catalysts1.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry2. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them2.
Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of bonds between atoms to produce new substances3. The rate and outcome of these reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity5. These properties can influence how the compound behaves in different environments and how it can be used5.
Scientific Research Applications
Medicinal Chemistry Applications :
- Benzoxazole derivatives have been synthesized and studied for their interactions with triosephosphate isomerase, indicating potential trypanocidal activity mediated by enzyme inhibition (Sandoval et al., 2013).
- Some benzoxazolinone derivatives show significant anti-nociceptive activity, indicating potential applications in pain management (Calis et al., 2001).
- Antimicrobial activities of benzoxazol-2-one derivatives have been identified, especially against certain strains of bacteria and fungi, suggesting their use in developing new antimicrobial agents (Vlasov et al., 2018).
Materials Science Applications :
- Benzoxazine monomers containing allyl groups have been developed, showing excellent thermomechanical properties and higher thermal stability, indicating their potential in creating high-performance thermosets (Agag & Takeichi, 2003).
- The use of benzoxazole-based compounds in water-soluble two-photon absorption and bio-imaging showcases their utility in advanced imaging techniques (Liu et al., 2017).
- Benzoxazoles have been employed in the development of novel polymers with improved fracture toughness, highlighting their significance in materials engineering (Hamerton et al., 2006).
Molecular Biology Applications :
- BOXTO, a benzoxazole-based dye, has been studied as a real-time PCR reporting fluorescent dye, indicating its potential in molecular diagnostics and research (Ahmad, 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used6. This can include risks associated with handling the compound, potential health effects, and environmental impact6.
Future Directions
The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of scientific interest7.
I hope this general information is helpful. For more specific information on “6-(2-Methylpropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one”, I would recommend consulting scientific literature or databases, or speaking with a specialist in the field.
properties
IUPAC Name |
6-(2-methylpropanoyl)-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6(2)10(13)7-3-4-8-9(5-7)15-11(14)12-8/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVUOULQDNSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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